3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline
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Overview
Description
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aniline derivatives. One common method involves the use of a one-pot pseudo three-component reaction, where 3-methyl-5-pyrazolone derivatives react with aldehydes in the presence of catalysts such as sodium acetate . The reaction is usually carried out at room temperature, and the products are isolated by simple filtration.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro and azo derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-one: A precursor in the synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Another pyrazole derivative with similar structural features.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in cross-coupling reactions and has similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-methyl-4-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3 |
InChI Key |
XZYPOHAJFLXHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CN(N=C2)C |
Origin of Product |
United States |
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